![molecular formula C27H26ClN7O B2800962 3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine CAS No. 1111316-30-3](/img/no-structure.png)

3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

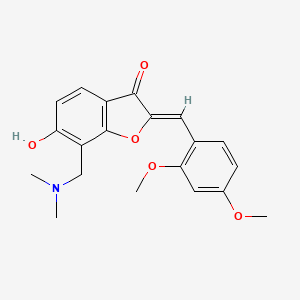

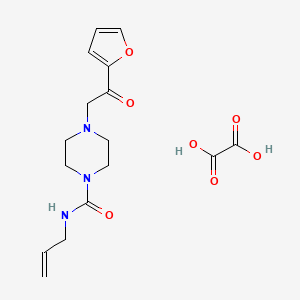

The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine moiety. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a fused ring system that is part of the larger class of compounds known as polycyclic aromatic hydrocarbons (PAHs).

Molecular Structure Analysis

The InChI code for a similar compound, 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile, is 1S/C14H16ClN3O/c1-11-2-3-12(15)10-13(11)17-6-8-18(9-7-17)14(19)4-5-16/h2-3,10H,4,6-9H2,1H3 . This can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile, is 277.75 . Other physical and chemical properties would need to be determined experimentally.Applications De Recherche Scientifique

Anti-diabetic Drug Development

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potentials to develop them as anti-diabetic medications. These compounds showed strong inhibition potential and excellent antioxidant and insulinotropic activity, making them promising candidates for anti-diabetic drug development (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Activity

Piperazine and triazolo-pyrazine derivatives were synthesized and exhibited significant antimicrobial activity against bacterial and fungal strains. These compounds, through molecular docking studies, showed promise in developing more potent antimicrobials (Patil et al., 2021).

Anticancer Potential

3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines were synthesized and displayed significant in vitro anticancer evaluation against selected human cancer cells. One compound, in particular, was identified as a promising anticancer agent with significant biological responses and low relative toxicities, acting as a K+ channel inhibitor in cancer models (Romero et al., 2020).

Bacterial Biofilm and MurB Inhibitors

Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent bacterial biofilm and MurB enzyme inhibitory activities. These compounds, especially one specific derivative, outperformed reference antibiotics in biofilm inhibition activities against E. coli, S. aureus, and S. mutans strains (Mekky & Sanad, 2020).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5-chloro-2-methylphenylpiperazine with 3-oxopropyl-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "5-chloro-2-methylphenylpiperazine", "3-oxopropyl-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine" ], "Reaction": [ "To a solution of 5-chloro-2-methylphenylpiperazine in a suitable solvent, add 3-oxopropyl-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine.", "Add a suitable reagent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Isolate the product by suitable means and purify by suitable methods." ] } | |

Numéro CAS |

1111316-30-3 |

Formule moléculaire |

C27H26ClN7O |

Poids moléculaire |

500 |

Nom IUPAC |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propan-1-one |

InChI |

InChI=1S/C27H26ClN7O/c1-19-7-8-21(28)17-23(19)32-11-13-33(14-12-32)26(36)10-9-25-29-30-27-24-18-22(20-5-3-2-4-6-20)31-35(24)16-15-34(25)27/h2-8,15-18H,9-14H2,1H3 |

Clé InChI |

SWHUYAOFLXGADB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=CC=C6 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800880.png)

![N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2800886.png)

![2-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2800889.png)

![3-[2-[butyl(methyl)amino]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2800890.png)

![(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide](/img/structure/B2800892.png)

![1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2800894.png)

![(Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2800896.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2800898.png)